molecular formula C8H7F3N2O2 B13438523 [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid

[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid

Katalognummer: B13438523
Molekulargewicht: 220.15 g/mol
InChI-Schlüssel: UNLYCYDROLCWKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid: is a compound that features a pyridine ring substituted with an amino group at the 4-position and a trifluoromethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .

Analyse Chemischer Reaktionen

Types of Reactions

[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA), reducing agents like sodium borohydride, and nucleophiles such as trimethylsilyl cyanide (TMSCN). Reaction conditions typically involve solvents like ethanol and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. It is involved in the synthesis of active pharmaceutical ingredients (APIs) and ligands for chemical reactions .

Biology and Medicine

In the field of biology and medicine, the compound is used in the development of drugs for cancer treatment. It serves as a precursor for the synthesis of RAF inhibitors, which are used in the treatment of RAF-driven cancers .

Industry

In industry, this compound is used in the production of materials with specific properties, such as fluorinated building blocks for drug discovery and medicinal chemistry .

Wirkmechanismus

The mechanism of action of [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with molecular targets and pathways. For example, in cancer treatment, the compound acts as a RAF inhibitor, blocking the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to [4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials .

Eigenschaften

Molekularformel

C8H7F3N2O2

Molekulargewicht

220.15 g/mol

IUPAC-Name

2-[4-amino-6-(trifluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-4(12)1-5(13-6)3-7(14)15/h1-2H,3H2,(H2,12,13)(H,14,15)

InChI-Schlüssel

UNLYCYDROLCWKI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CC(=O)O)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.